Acid Yellow 220

Catalog No.
S1971064
CAS No.
70851-34-2
M.F
C46H32Cl2CoN8O14S2.4Na
C46H32Cl2CoN8Na4O14S2
M. Wt
1206.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid Yellow 220

CAS Number

70851-34-2

Product Name

Acid Yellow 220

IUPAC Name

tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+)

Molecular Formula

C46H32Cl2CoN8O14S2.4Na
C46H32Cl2CoN8Na4O14S2

Molecular Weight

1206.7 g/mol

InChI

InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;;

InChI Key

LVSJPUNUJNHSOQ-YDEBHIOOSA-H

SMILES

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co]

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2]

Isomeric SMILES

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2]

The exact mass of the compound Acid Yellow 220 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Water Pollution Treatment

Specific Scientific Field: Environmental Science and Water Treatment

Summary of the Application: Acid Yellow 220 is used in studies involving the removal of heavy metals and textile dyes from aqueous solutions . It serves as a representative dye in these studies due to its common use in industries and consequent presence in industrial effluents .

Methods of Application or Experimental Procedures: In one study, researchers synthesized porous Hydroxyapatite (HAp) polymer nanocomposites using chitosan (CTS@HAp) and carboxymethyl cellulose (CMC@HAp). These nanocomposites were used for the removal of Pb (II) ions and Acid Yellow 220 . The equilibrium sorption data were fitted according to the Freundlich and Langmuir isotherm models .

Results or Outcomes: The maximum Acid Yellow 220 adsorption capacity (qm) was found to be 200 mg g−1 and 303 mg g−1 for CMC@HAp and CTS@HAp respectively . The equilibrium for adsorption was achieved in 90 minutes and 45 minutes for CMC@HAp and CTS@HAp respectively .

Textile Dyeing

Specific Scientific Field: Textile Industry

Summary of the Application: Acid Yellow 220 is a commonly used dye in the textile industry, particularly for dyeing wool, silk, and polyamide fibers .

Methods of Application or Experimental Procedures: The dye is applied in a bath containing mineral or organic acids like sulphuric, acetic, or formic acid . The anionic groups in Acid Yellow 220 achieve water solubility of the dye and build an ionic bond linkage to the fiber .

Results or Outcomes: The dye imparts a dark yellow color to the fibers . It is especially suitable for outdoor products due to its colorfastness .

Biological Staining

Specific Scientific Field: Microbiology, Hematology, Histology, Cytology, Parasitology, Genetics and Molecular Biology

Summary of the Application: Acid Yellow 220 can be used as a biological stain in laboratory settings . Biological stains are chemical substances that are utilized in biological and medical laboratories to improve the visibility of particular structures, cells, or tissues when viewed via a microscope .

Methods of Application or Experimental Procedures: The staining process involves the preferential binding of the stain to certain cellular components or structures, which gives the specimen a color and makes it easier for researchers, pathologists, and other medical professionals to examine and identify different cellular parts .

Results or Outcomes: The use of Acid Yellow 220 as a biological stain can enhance the visibility and contrast of microscopic images, thereby facilitating the identification and study of various biological structures and components .

Food Coloring

Specific Scientific Field: Food Science and Technology

Methods of Application or Experimental Procedures: Food dyes are added to food products during processing to enhance their appearance and make them more appealing to consumers . The specific methods of application can vary depending on the type of food product and the desired color effect .

Results or Outcomes: The use of yellow dyes can enhance the visual appeal of food products, potentially influencing consumer perception and preference .

Forensic Science

Specific Scientific Field: Forensic Science

Summary of the Application: Acid Yellow 220 is used in the field of forensic science for the detection of latent fingerprints .

Methods of Application or Experimental Procedures: The procedure involves the fuming of tape with cyanoacrylate vapors followed by application of Acid Yellow 220 . After dyeing, the tape is rinsed under running tap water, followed by drying and visualized with orange or yellow goggles under blue light as well as under forensic light source in the range of 415 to 485 nm .

Results or Outcomes: This method can reveal latent fingerprints, providing crucial evidence in forensic investigations .

Paper Industry

Specific Scientific Field: Paper Industry

Summary of the Application: Acid Yellow 220 is used in the paper industry as a dye . It imparts a yellow color to the paper, enhancing its visual appeal .

Methods of Application or Experimental Procedures: The dye is added to the paper pulp during the manufacturing process . The specific methods of application can vary depending on the type of paper product and the desired color effect .

Results or Outcomes: The use of Acid Yellow 220 can enhance the visual appeal of paper products, potentially influencing consumer perception and preference .

Acid Yellow 220, also known by its Chemical Abstracts Service Registry Number 71603-79-7 and Color Index number C.I. 11714, is a synthetic dye primarily used in the textile industry. It is characterized by its dark yellow color and is typically presented as a deep yellow powder. The molecular formula of Acid Yellow 220 is C23H18ClN4NaO7S, with a molecular weight of approximately 552.92 g/mol. The compound features a single azo structure and can form metal complexes, particularly with cobalt .

Acid Yellow 220 does not have a well-defined mechanism of action in scientific research. Its primary function is as a coloring agent.

Acid Yellow 220 can be irritating to the eyes, skin, and respiratory system upon contact or inhalation []. Ingestion can cause gastrointestinal irritation []. Safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

  • Diazotization: The reaction begins with the diazotization of 2-(3-amino-4-hydroxyphenylsulfonamido)benzoic acid.
  • Coupling Reaction: This is followed by a coupling reaction with N-(2-chlorophenyl)-3-oxobutanamide.
  • Metal Complex Formation: Finally, the product undergoes complexation to form a 1:2 cobalt complex, enhancing its dyeing properties .

These reactions highlight the compound's ability to form stable dye structures that are effective for textile applications.

Acid Yellow 220 exhibits various biological activities, primarily as a biological stain in laboratory settings. It binds preferentially to certain cellular components, enhancing the visibility of microscopic images for research and diagnostic purposes in fields like microbiology and histology. Additionally, it has been studied for its potential use in removing heavy metals from aqueous solutions, showcasing its utility in environmental science .

The primary synthesis methods for Acid Yellow 220 include:

  • Diazotization: Involves converting an amine into a diazonium salt.
  • Coupling with N-(2-chlorophenyl)-3-oxobutanamide: This step forms the azo bond that characterizes the dye.
  • Complexation: The final step involves forming complexes with metals like cobalt to enhance stability and dyeing efficacy .

These methods ensure that Acid Yellow 220 maintains its desired properties for various applications.

Acid Yellow 220 is widely utilized across several industries:

  • Textile Industry: Primarily used for dyeing wool, silk, and polyamide fibers.
  • Biological Staining: Employed in laboratory settings for staining cells and tissues.
  • Environmental Science: Used in studies focused on the removal of heavy metals from water.
  • Forensic Science: Assists in revealing latent fingerprints during investigations.
  • Paper Industry: Enhances the visual appeal of paper products through dyeing processes .

Research indicates that Acid Yellow 220 interacts with various biological systems primarily through its staining properties. In environmental studies, it has been shown to adsorb onto porous materials like Hydroxyapatite composites, facilitating the removal of contaminants from water. This interaction underscores its dual role as both a dye and an environmental remediation agent .

Acid Yellow 220 shares similarities with other azo dyes but possesses unique characteristics that distinguish it from them:

Compound NameColorPrimary UseUnique Features
Acid Yellow S-2GYellowTextile dyeingLower light fastness compared to Acid Yellow 220
Lanacron Yellow S-2GBright yellowTextile dyeingHigher solubility in water
Irgaderm Yellow MBright yellowLeather technologyEnhanced light fastness
Simacid Yellow 24891Dark yellowTextile applicationsDifferent chemical structure

Acid Yellow 220 is notable for its effective application in both textile dyeing and environmental remediation, setting it apart from other similar compounds that may be limited to specific uses .

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

Acid Yellow 220 is a complex coordination compound with a comprehensive nomenclature system reflecting its structural complexity. The International Union of Pure and Applied Chemistry name for this compound has been documented as tetrasodium bis{2-[({3-[(2E)-2-{(1Z)-1-[(2-chlorophenyl)imino]-1-hydroxy-3-oxo-2-butylidene}hydrazino]-4-(hydroxy-κO)phenyl}sulfonyl)amino]benzoato(3-)}cobaltate(4-) [1] [2].

The compound is also known by the complete systematic name: tetrasodium;2-[[3-[[(E)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoate;cobalt [1] [3]. This nomenclature reflects the complex coordination structure involving cobalt as the central metal ion, with multiple organic ligands and sodium counterions.

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

4

Exact Mass

1204.977916 g/mol

Monoisotopic Mass

1204.977916 g/mol

Heavy Atom Count

77

GHS Hazard Statements

H317 (88.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (85.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (85.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

70851-34-2

General Manufacturing Information

Cobaltate(4-), bis[2-[[[3-[2-[1-[[(2-chlorophenyl)amino]carbonyl]-2-(oxo-.kappa.O)propyl]diazenyl-.kappa.N1]-4-(hydroxy-.kappa.O)phenyl]sulfonyl]amino]benzoato(3-)]-, sodium (1:4): ACTIVE

Dates

Last modified: 08-16-2023

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